molecular formula C12H22N2O3 B12999549 tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B12999549
M. Wt: 242.31 g/mol
InChI Key: QQWONHODRBYMRK-UHFFFAOYSA-N
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Description

tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 2306262-06-4, molecular formula: C₁₂H₂₂N₂O₃) is a spirocyclic compound featuring a bicyclic structure with fused oxa (oxygen) and aza (nitrogen) heterocycles. The tert-butyl carbamate (Boc) group acts as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is primarily utilized as a building block in medicinal chemistry, particularly for developing pharmaceuticals targeting central nervous system (CNS) disorders or antimicrobial agents . Its spirocyclic architecture confers conformational rigidity, which can improve binding specificity to biological targets .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-12(8-14)6-9(13)4-5-16-12/h9H,4-8,13H2,1-3H3

InChI Key

QQWONHODRBYMRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the following steps:

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis and purification would apply.

Chemical Reactions Analysis

tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxazolidine ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name CAS Number Molecular Formula Substituent Differences Key Applications
tert-Butyl 2-amino-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate 1251019-55-2 C₁₂H₂₂N₂O₃ Amino group at position 2 vs. 8 Drug intermediate
tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate 1272758-17-4 C₁₂H₂₁NO₃ Oxo (keto) group instead of amino Synthetic precursor
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate 1251005-61-4 C₁₁H₂₀N₂O₃ Additional nitrogen at position 8 Ligand for sigma receptors
tert-Butyl 7-Benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate C₂₂H₂₆N₂O₃ Benzoyl substituent instead of amino Sigma receptor ligand

Key Observations :

  • Positional Isomerism: The placement of the amino group (e.g., position 2 vs. 8) significantly impacts electronic properties and hydrogen-bonding capacity, influencing solubility and target interactions .
  • Functional Group Variation: Substituting the amino group with a benzoyl () or oxo group () alters reactivity. For example, the oxo derivative is more electrophilic, facilitating nucleophilic additions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Solubility Storage Conditions Hazard Profile
tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 242.32 Not reported 2–8°C GHS warnings apply
tert-Butyl 2-amino-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate 242.32 Polar solvents Ambient (short-term) Non-hazardous
tert-Butyl 7-Benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate 368.44 CH₂Cl₂/MeOH Requires handling precautions

Key Observations :

  • Molecular Weight : Increased molecular weight in benzoyl-substituted analogs correlates with reduced aqueous solubility .
  • Stability: The Boc-protected amino group in the target compound enhances stability under basic conditions compared to unprotected amines .

Biological Activity

Tert-butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS No. 2306262-06-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O3C_{12}H_{22}N_{2}O_{3}, with a molecular weight of 242.32 g/mol. The compound features a spirocyclic structure, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₃
Molecular Weight242.32 g/mol
CAS Number2306262-06-4
Physical FormOil
Purity95%

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical signaling pathways. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial growth by interfering with bacterial cell wall synthesis or function.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways crucial for cellular function.
  • Neuroprotective Effects : Some studies indicate that it could have protective effects on neuronal cells, possibly through antioxidant mechanisms.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted by researchers at Virginia Commonwealth University investigated the compound's effect on type III secretion systems in bacteria, demonstrating significant inhibition at concentrations of 50 μM, suggesting a potential role in treating bacterial infections .
  • Enzyme Interaction : In vitro assays have highlighted the compound's ability to modulate the activity of specific enzymes linked to metabolic disorders, indicating its potential as a therapeutic agent in metabolic diseases .
  • Neuroprotection : Research published in various pharmacological journals has pointed towards neuroprotective properties, where this compound demonstrated reduced oxidative stress in neuronal cultures .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of metabolic enzymes
NeuroprotectiveReduction in oxidative stress

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